molecular formula C13H19NO3S B2957525 1-(5-Ethyl-2-methoxyphenyl)sulfonylpyrrolidine CAS No. 873587-23-6

1-(5-Ethyl-2-methoxyphenyl)sulfonylpyrrolidine

Cat. No.: B2957525
CAS No.: 873587-23-6
M. Wt: 269.36
InChI Key: JLDOIEOMLJXYAB-UHFFFAOYSA-N
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Description

1-(5-Ethyl-2-methoxyphenyl)sulfonylpyrrolidine is a chemical compound characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to a 5-ethyl-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethyl-2-methoxyphenyl)sulfonylpyrrolidine typically involves the reaction of 5-ethyl-2-methoxybenzenesulfonyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethyl-2-methoxyphenyl)sulfonylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-(5-Ethyl-2-methoxyphenyl)sulfonylpyrrolidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or ion channels. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Ethyl-2-methoxyphenyl)sulfonylpiperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(5-Ethyl-2-methoxyphenyl)sulfonylmorpholine: Contains a morpholine ring instead of a pyrrolidine ring.

    1-(5-Ethyl-2-methoxyphenyl)sulfonylazetidine: Features an azetidine ring in place of the pyrrolidine ring.

Uniqueness

1-(5-Ethyl-2-methoxyphenyl)sulfonylpyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties

Properties

IUPAC Name

1-(5-ethyl-2-methoxyphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-3-11-6-7-12(17-2)13(10-11)18(15,16)14-8-4-5-9-14/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDOIEOMLJXYAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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